molecular formula C5H8FN5 B13112667 5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine

5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine

Cat. No.: B13112667
M. Wt: 157.15 g/mol
InChI Key: VKLWQJQHPHTAPR-UHFFFAOYSA-N
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Description

5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine is a fluorinated pyrimidine derivative. Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyrimidine ring . The reaction conditions often involve the use of polar aprotic solvents and elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of fluorinated pyrimidines, including 5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine, often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in DNA synthesis, leading to the disruption of cellular processes. It may also interfere with RNA and protein synthesis, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H8FN5

Molecular Weight

157.15 g/mol

IUPAC Name

5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine

InChI

InChI=1S/C5H8FN5/c1-8-4-3(6)2-9-5(10-4)11-7/h2H,7H2,1H3,(H2,8,9,10,11)

InChI Key

VKLWQJQHPHTAPR-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1F)NN

Origin of Product

United States

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